(S)-3-氨基-4-(2-氰基苯基)丁酸盐酸盐

描述

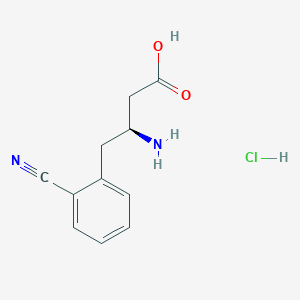

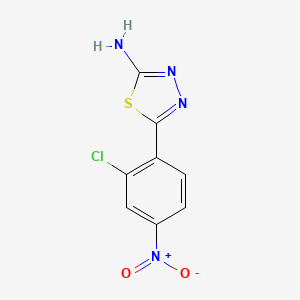

(S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride, also known as ACBC, is a chemical compound with the molecular formula C11H13ClN2O2 . It has recently gained attention in the scientific community due to its potential applications.

Molecular Structure Analysis

The molecular structure of (S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride is represented by the formula C11H13ClN2O2 . Unfortunately, the search results do not provide a detailed analysis of the molecular structure.

Physical And Chemical Properties Analysis

The physical and chemical properties of (S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride include its molecular formula C11H13ClN2O2 and molecular weight 240.68 g/mol . More detailed properties such as melting point, boiling point, and density were not found in the search results.

科学研究应用

1. Enhancement of Physico-Chemical Properties

- Application : The molecule 2-cyano-3-[4 (diphenylamino)phenyl] acrylic acid was doped with a potassium atom at two different positions to enhance its physico-chemical properties .

- Method : The molecules were studied using Density Functional Theory (DFT) and Hartree-Fock (HF) methods, with the basic sets 6-31G (d,p) and 6-311G (d,p) .

- Results : The energy gap at the B3LYP level is smaller in the doped molecules compared to the virgin molecule. The dipole moment, average polarizability, first-order hyperpolarizability, refractive index, electric susceptibility, dielectric constant increased considerably in the doped molecules .

2. Suzuki–Miyaura Coupling

- Application : Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

- Method : The reaction involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

- Results : The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes .

3. Organic Semiconductor Molecules

- Application : Organic π-conjugated molecules, such as 2-cyano-3-[4 (diphenylamino)phenyl] acrylic acid, have been developed for the creation of low-cost multifunctional devices, such as photovoltaic cells, thin-film transistors, LEDs, sensors, and optical memories .

- Method : The properties of these molecules are enhanced by lengthening the π-conjugated chain or by using dyes containing thiophene derivatives .

- Results : These modifications have resulted in improved light conversion efficiency and greater optical non-linearity and faster optical response .

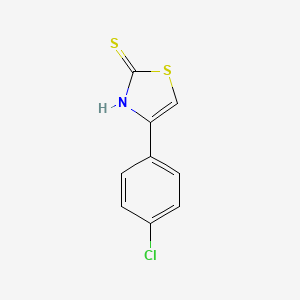

4. Synthesis of Thiophene Derivatives

- Application : Thiophene-based analogs are a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

- Method : The synthesis of thiophene derivatives involves various chemical reactions .

- Results : The synthesized thiophene derivatives have shown promising properties in biological applications .

6. Optoelectronic Devices

- Application : Organic π-conjugated molecules, such as 2-cyano-3-[4 (diphenylamino)phenyl] acrylic acid, have been developed for the development of low-cost multifunctional devices, such as photovoltaic cells, thin-film transistors, LEDs, sensors, optical memories, etc .

- Method : The properties of these molecules are enhanced by lengthening the π-conjugated chain or by using dyes containing thiophene derivatives .

- Results : These modifications have resulted in improved light conversion efficiency and greater optical non-linearity and faster optical response .

属性

IUPAC Name |

(3S)-3-amino-4-(2-cyanophenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2.ClH/c12-7-9-4-2-1-3-8(9)5-10(13)6-11(14)15;/h1-4,10H,5-6,13H2,(H,14,15);1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUGYFQMRAJZGBQ-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(CC(=O)O)N)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](CC(=O)O)N)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375858 | |

| Record name | (3S)-3-Amino-4-(2-cyanophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride | |

CAS RN |

332061-84-4, 270065-82-2 | |

| Record name | Benzenebutanoic acid, β-amino-2-cyano-, hydrochloride (1:1), (βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=332061-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-Amino-4-(2-cyanophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4H,9H-Dipyrazolo[1,5-a:1,5-d]pyrazine-4,9-diol](/img/structure/B1350283.png)

![5-(4-Ethoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B1350301.png)

![3-[(2-Chlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1350305.png)

![N-acetyl-N-{5-[(Z)-(4-chlorophenyl)methylidene]-4-oxo-2-thioxo-1,3-thiazolan-3-yl}acetamide](/img/structure/B1350333.png)

![3-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B1350345.png)